molecular formula C18H19BrFNO2 B2813026 3-(2-bromophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide CAS No. 1797354-14-3

3-(2-bromophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide

Cat. No.: B2813026
CAS No.: 1797354-14-3
M. Wt: 380.257
InChI Key: AJRYAZFSZQOOGE-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of bromine and fluorine atoms attached to phenyl rings, along with a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Fluorination: The fluorine atom is introduced to the other phenyl ring using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amidation: The final step involves the formation of the amide bond. This is typically achieved by reacting the brominated and fluorinated intermediates with a suitable amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and Grignard reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol, Grignard reagents in dry ether.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-bromophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases. Its unique structure allows it to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and advanced materials. It is also used in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its ability to form strong interactions with proteins and enzymes. The compound can inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)propanamide
  • 3-(2-bromophenyl)-N-(2-(3-chlorophenyl)-2-methoxyethyl)propanamide
  • 3-(2-iodophenyl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)propanamide

Uniqueness

3-(2-bromophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide is unique due to the combination of bromine and fluorine atoms in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of these halogens can enhance its reactivity and binding affinity, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-(2-bromophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrFNO2/c1-23-17(14-6-4-7-15(20)11-14)12-21-18(22)10-9-13-5-2-3-8-16(13)19/h2-8,11,17H,9-10,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRYAZFSZQOOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CCC1=CC=CC=C1Br)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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